

KSCM-11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: KSCM-11

Cat. No.: B608388

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **KSCM-11**, a notable sigma receptor ligand. This document outlines its chemical properties, experimental protocols for its study, and its role in cellular signaling pathways, serving as an essential resource for professionals in pharmacology and drug development.

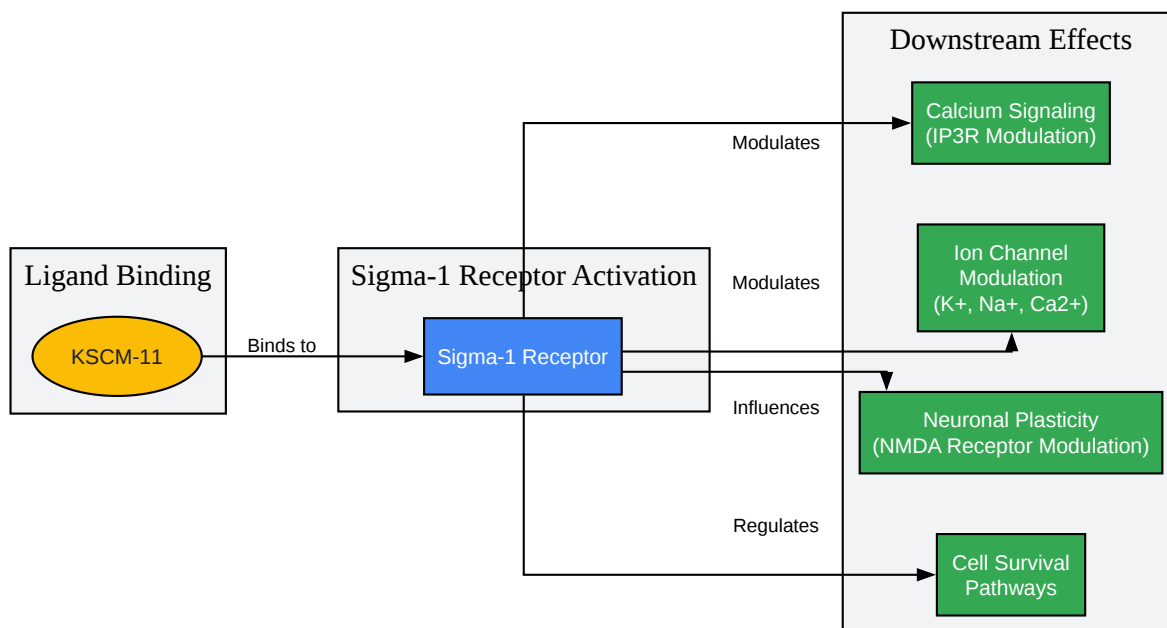
Core Compound Data

KSCM-11 is a derivative of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide. Its structure is characterized by a single methoxy group on the benzofuran ring, distinguishing it from related compounds in the KSCM series. This structural feature plays a crucial role in its binding affinity and selectivity for sigma receptors.

Property	Value	Source
Compound Name	KSCM-11	[1] [2]
Systematic Name	3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)-6-methoxybenzofuran-2-carboxamide	Inferred from [1] [2]
CAS Number	Not explicitly found in public databases	
Molecular Formula	C26H32N2O3	Calculated
Molecular Weight	420.55 g/mol	Calculated
Sigma-1 Receptor Ki	34 nM	[1] [2]
Sigma-2 Receptor Ki	41 nM	[1] [2]

Sigma-1 Receptor Signaling Pathway

KSCM-11, as a sigma-1 receptor ligand, is presumed to modulate the diverse signaling pathways associated with this receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Its activation or inhibition can influence a variety of downstream cellular processes. The following diagram illustrates a simplified, representative signaling pathway for the sigma-1 receptor.



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Sigma-1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

This protocol is designed to determine the binding affinity (K_i) of **KSCM-11** for the sigma-1 receptor.

1. Materials and Reagents:

- Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors).
- Radioligand:--INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).
- Non-specific Binding Control: Haloperidol.

- Test Compound: **KSCM-11**.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Wash Buffer: Ice-cold Tris-HCl buffer.
- Scintillation Cocktail.
- Glass fiber filters.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

2. Experimental Workflow:

Radioligand Binding Assay Workflow

3. Detailed Procedure:

- Compound Preparation: Prepare a series of dilutions of **KSCM-11** in the assay buffer.
- Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
 - Guinea pig brain membrane homogenate.
 - A fixed concentration of --INVALID-LINK---pentazocine (typically at its K_d).
 - Varying concentrations of **KSCM-11**.
 - Total Binding Control: Membrane homogenate and radioligand in assay buffer.
 - Non-specific Binding Control: Membrane homogenate, radioligand, and a high concentration of haloperidol (e.g., 10 μ M).

- Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
- Filtration: Terminate the binding reaction by rapid filtration of the contents of each well through glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of **KSCM-11** by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log concentration of **KSCM-11** and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

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References

- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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